Dabigatran etexilate-d13 is a deuterated form of dabigatran etexilate, a direct thrombin inhibitor used primarily as an anticoagulant in the prevention of strokes and systemic embolism in patients with non-valvular atrial fibrillation. This compound is particularly significant in pharmacokinetic studies, where it serves as an internal standard for quantification purposes in analytical chemistry.
Dabigatran etexilate was developed by Boehringer Ingelheim and is marketed under the brand name PRADAXA®. The deuterated variant, dabigatran etexilate-d13, is utilized in research settings to improve the accuracy of mass spectrometry analyses due to its unique isotopic signature, which allows for differentiation from the non-deuterated form during quantification processes .
Dabigatran etexilate-d13 is classified as a small molecule anticoagulant and is part of the broader category of direct thrombin inhibitors. It is specifically designed to inhibit thrombin (Factor IIa), a crucial enzyme in the coagulation cascade that converts fibrinogen into fibrin.
The synthesis of dabigatran etexilate-d13 involves several key steps, often starting from readily available precursors. The general synthetic route includes:
Technical details regarding specific reaction conditions, catalysts, and purification methods are typically outlined in patents and scientific literature .
The molecular formula for dabigatran etexilate-d13 can be represented as with deuterium substitutions at specific positions. The structure features:
The presence of deuterium alters the physical properties slightly compared to its non-deuterated counterpart, which can be critical for analytical applications.
Dabigatran etexilate-d13 undergoes various chemical reactions similar to those of its parent compound. Key reactions include:
Technical details about reaction kinetics and mechanisms can be found in pharmacological studies .
Dabigatran etexilate-d13 functions primarily as a competitive inhibitor of thrombin. The mechanism involves:
This mechanism is critical for its therapeutic effects in anticoagulation therapy .
Relevant analyses such as thermogravimetric analysis and X-ray diffraction studies provide insights into stability and polymorphism .
Dabigatran etexilate-d13 serves several important roles in scientific research:
Dabigatran etexilate-d13 is a deuterium-labeled analog of the direct thrombin inhibitor dabigatran etexilate, engineered for specialized pharmacological research. This stable isotope derivative retains the therapeutic potential of its parent compound while offering unique physicochemical properties that facilitate advanced analytical applications. Its development bridges medicinal chemistry and isotope science, enabling precise tracking of drug metabolism and disposition without altering primary biological activity [1] [10].
Dabigatran etexilate-d13 features thirteen deuterium atoms strategically incorporated into the hexyloxy side chain of the molecule, replacing all hydrogen atoms in the n-hexyl group. This modification yields the molecular formula C₃₄D₁₃H₂₈N₇O₅ and a molecular weight of 640.81 g/mol, compared to 627.75 g/mol for the unlabeled compound [1] [10]. The compound maintains dabigatran etexilate's core benzimidazole structure and thrombin-binding pharmacophore while altering its mass signature for detection.
Table 1: Structural Comparison of Dabigatran Etexilate and Deuterated Analog
Characteristic | Dabigatran Etexilate | Dabigatran Etexilate-d13 |
---|---|---|
Molecular Formula | C₃₄H₄₁N₇O₅ | C₃₄D₁₃H₂₈N₇O₅ |
Molecular Weight (g/mol) | 627.75 | 640.81 |
CAS Number | 211915-06-9 | 2749293-92-1 |
Deuterium Position | - | Hexyloxy side chain |
Primary Application | Therapeutic anticoagulant | Research tracer |
Deuterium labeling leverages the kinetic isotope effect (KIE)—where carbon-deuterium bonds exhibit slower cleavage rates than carbon-hydrogen bonds—to modulate drug metabolism without significant pharmacological alteration. This property makes dabigatran etexilate-d13 invaluable for:
Quantifies absorption, distribution, and elimination kinetics in preclinical models [4]
Metabolic Pathway Elucidation:
Reveals site-specific metabolic soft spots vulnerable to oxidative degradation [1] [8]
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:
Table 2: Research Applications Enabled by Deuterium Labeling
Application Domain | Specific Utility of d₁₃-Label |
---|---|
Mass Spectrometry | Internal standard for quantitative bioanalysis |
Metabolic Stability Studies | Identification of hexyloxy chain cleavage metabolites |
Tissue Distribution Studies | Autoradiography-free tissue mapping |
Excretion Balance Studies | Distinguishes fecal vs. renal elimination routes |
The development of deuterated dabigatran analogs parallels the clinical evolution of oral anticoagulants:
2010: FDA approves dabigatran etexilate (Pradaxa®) based on the RE-LY trial, establishing superiority over warfarin for stroke prevention in non-valvular atrial fibrillation (34% relative risk reduction) [7] [9]. The 150mg dose was selected over 110mg due to superior efficacy without significantly compromising safety in key subgroups [9].
2012–2015: Post-marketing studies reveal dabigatran's metabolic vulnerabilities—particularly esterase-mediated hydrolysis and CYP-independent oxidation—prompting demand for isotope-labeled standards to investigate metabolic fate. This drives synthesis of initial deuterated versions ([²H₄]- and [²H₇]-dabigatran etexilate) for research [8].
2021: Adoption studies show specialist-dependent prescribing patterns, with cardiologists embracing dabigatran 12x faster than primary care physicians. This heterogeneity accelerates demand for personalized dosing tools, including isotope-guided PK models [5].
2024: Advanced synthetic routes yield high-purity dabigatran etexilate-d13 (CAS 2749293-92-1) with site-specific deuterium placement at the hexyloxy chain, becoming commercially available for quantitative LC-MS research [8] [10].
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: